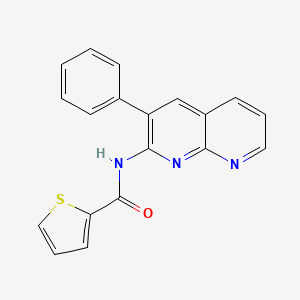

N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide

CAS No.: 1021106-19-3

Cat. No.: VC6941905

Molecular Formula: C19H13N3OS

Molecular Weight: 331.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021106-19-3 |

|---|---|

| Molecular Formula | C19H13N3OS |

| Molecular Weight | 331.39 |

| IUPAC Name | N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C19H13N3OS/c23-19(16-9-5-11-24-16)22-18-15(13-6-2-1-3-7-13)12-14-8-4-10-20-17(14)21-18/h1-12H,(H,20,21,22,23) |

| Standard InChI Key | MHDQXGDLPVGKQB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NC(=O)C4=CC=CS4 |

Introduction

Chemical Structure and Molecular Properties

The compound’s structure combines a 1,8-naphthyridine scaffold—a bicyclic system with two fused pyridine rings—with a phenyl group at position 3 and a thiophene-2-carboxamide substituent at position 2 (Figure 1). The 1,8-naphthyridine core is electron-deficient, enabling interactions with biological targets via π-π stacking and hydrogen bonding . The thiophene ring contributes to lipophilicity, potentially enhancing membrane permeability, while the carboxamide group facilitates hydrogen bonding with enzymatic active sites .

Table 1: Key Structural Features and Hypothesized Roles

| Structural Component | Role in Bioactivity |

|---|---|

| 1,8-Naphthyridine core | DNA intercalation, enzyme inhibition |

| Phenyl group (C3) | Hydrophobic interactions, stability |

| Thiophene-2-carboxamide (C2) | Hydrogen bonding, kinase selectivity |

Synthetic Strategies for 1,8-Naphthyridine Derivatives

Core Scaffold Synthesis

The 1,8-naphthyridine core is typically synthesized via the Gould-Jacobs reaction, which involves cyclization of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) under thermal conditions . For example, ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate is formed at 250°C in diphenyl ether (Scheme 3 in ).

Functionalization at Position 2

Introducing the thiophene-2-carboxamide group at position 2 likely involves nucleophilic substitution or palladium-catalyzed coupling. A patent describes analogous 2-amino-1,8-naphthyridine-3-carboxamide derivatives synthesized via Friedlander condensation, suggesting that similar methods could be adapted for carboxamide installation.

Table 2: Representative Synthetic Routes for 1,8-Naphthyridines

Pharmacological Activities and Mechanisms

Anticancer Activity

While direct data on N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide is unavailable, structurally related 1,8-naphthyridine carboxamides exhibit potent cytotoxicity. For instance, 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives demonstrated IC50 values of <10 µM against breast (MCF-7) and lung (A549) cancer cell lines . The thiophene-carboxamide group may enhance topoisomerase II inhibition, a mechanism validated for voreloxin, an FDA-approved 1,8-naphthyridine derivative .

Apoptosis Induction

1,8-Naphthyridines trigger apoptosis via caspase-3/7 activation and Bcl-2 family protein modulation . For example, chromeno-naphthyridine hybrids induced apoptosis in prostate cancer cells (LNCaP) at IC50 = 11 µM . The phenyl and thiophene substituents in the target compound could similarly disrupt mitochondrial membrane potential.

Kinase Inhibition

Carboxamide derivatives often target protein kinases. Patent WO2013072882A1 highlights 2-amino-1,8-naphthyridine-3-carboxamides as kinase inhibitors, suggesting that the thiophene-carboxamide group in the target compound may bind to ATP pockets in kinases like EGFR or VEGFR2.

Table 3: Biological Activities of Analogous 1,8-Naphthyridines

| Compound | Target | IC50/EC50 | Mechanism |

|---|---|---|---|

| Voreloxin | Topoisomerase II | 0.1–1 µM | DNA intercalation |

| Compound 22 | MCF-7 cells | 3.2 µg/mL | Caspase activation |

| Chromeno-naphthyridine | LNCaP cells | 11 µM | Bcl-2 inhibition |

Structure-Activity Relationship (SAR) Insights

-

Position 2 Substitutions: Carboxamide groups at position 2 enhance hydrogen bonding with targets like topoisomerase II . The thiophene ring may improve solubility compared to phenyl analogs.

-

Position 3 Substitutions: Phenyl groups increase hydrophobic interactions, stabilizing DNA-enzyme complexes .

-

Electron-Deficient Core: Facilitates intercalation into DNA helices, disrupting replication .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume